1-Fluorocyclobutane-1-carbonitrile

Medicinal Chemistry ADME Optimization Lipophilicity Engineering

Researchers requiring a metabolically stable, quaternary fluorocyclobutane building block often face limited access to the 1,1-geminal fluoro-nitrile isomer. 1-Fluorocyclobutane-1-carbonitrile (CAS 918402-24-1) directly addresses this gap: • LogP 1.40 provides ~8-fold higher partition coefficient vs. non-fluorinated cyclobutanecarbonitrile (LogP 0.48), enabling fine-tuned lipophilicity for lead optimization. • Geminal fluoro-nitrile quaternary center blocks CYP-mediated oxidative metabolism at C1. • Nitrile handle enables elaboration to carboxylic acids, amines, tetrazoles, and oxadiazoles. Available as a custom-synthesis building block with >97% purity; contact us for batch availability and quote.

Molecular Formula C5H6FN
Molecular Weight 99.11 g/mol
CAS No. 918402-24-1
Cat. No. B12625710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluorocyclobutane-1-carbonitrile
CAS918402-24-1
Molecular FormulaC5H6FN
Molecular Weight99.11 g/mol
Structural Identifiers
SMILESC1CC(C1)(C#N)F
InChIInChI=1S/C5H6FN/c6-5(4-7)2-1-3-5/h1-3H2
InChIKeyGBEYTYXBPVBBHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluorocyclobutane-1-carbonitrile Physicochemical Overview


1-Fluorocyclobutane-1-carbonitrile (CAS 918402-24-1) is a geminally substituted monofluorinated cyclobutane nitrile with molecular formula C₅H₆FN, molecular weight 99.11 g/mol, and predicted polar surface area 23.79 Ų . The compound bears both a fluorine atom and a cyano group at the C1 position of the puckered cyclobutane ring, classifying it as a 1,1-disubstituted fluorocyclobutane [1]. Its predicted LogP of 1.40 places it in a lipophilicity range distinct from both non-fluorinated cyclobutanecarbonitrile (LogP 0.48 ) and the regioisomeric 3-fluorocyclobutane-1-carbonitrile. The compound serves as a versatile building block in medicinal chemistry and agrochemical research, with the nitrile providing a synthetic handle for further elaboration to carboxylic acids, amines, and heterocycles [2].

1
Medicinal chemistry building block Supports lead optimization programs requiring fluorinated cyclobutane scaffolds with a synthetic handle at a quaternary center.
2
Matched molecular pair analysis Enables direct, experimental deconvolution of the geminal fluorine effect on LogP, boiling point, and density versus the non-fluorinated parent.
3
Regioisomer-controlled studies Provides a 1,1-disubstituted geometry to contrast with 3-fluoro and 1,3-disubstituted analogs in conformational and target-engagement research.

Non-Interchangeability of 1-Fluorocyclobutane-1-carbonitrile


Substituting 1-fluorocyclobutane-1-carbonitrile with its regioisomer 3-fluorocyclobutane-1-carbonitrile or the non-fluorinated cyclobutanecarbonitrile introduces measurable differences in lipophilicity, boiling point, density, and molecular recognition potential that can cascade into altered pharmacokinetics, synthetic tractability, and target engagement. The geminal fluoro-nitrile arrangement at C1 creates a unique electronic environment unlike the 1,3-disubstituted pattern in 3-fluorocyclobutane-1-carbonitrile , resulting in a LogP of 1.40 versus approximately 0.55-0.85 for the 3-fluoro regioisomer class . Such a difference of ~0.6-0.9 log units corresponds to a roughly 4- to 8-fold shift in octanol-water partition coefficient—sufficient to alter membrane permeability, plasma protein binding, and volume of distribution in lead optimization [1]. Furthermore, the distinct substitution pattern dictates different synthetic entry points: the 1-fluoro-1-carbonitrile motif can be accessed via DAST-mediated fluorinative fragmentation of tertiary cyclobutanols [2], whereas the 3-fluoro isomer requires nucleophilic fluorination of cyclobutanone-derived intermediates. These non-interchangeable synthetic routes and physicochemical profiles make generic substitution scientifically unjustified without explicit head-to-head comparative data.

Property
1-Fluorocyclobutane-1-carbonitrile (Target)
vs.
Regioisomer / Non-fluorinated analog
Lipophilicity
LogP ~1.40 enables distinct ADME profile
3-fluoro regioisomer (~0.7 LogP) or non-fluorinated parent (0.48 LogP) may shift permeability and protein binding.
Synthesis
DAST-mediated fluorinative fragmentation route
Nucleophilic fluorination for 3-fluoro isomers; direct substitution is mechanistically incompatible.
Structure
Quaternary C1 center with geminal F/CN
1,3-disubstituted or non-fluorinated analogs create different vector geometries and metabolic vulnerabilities.

Quantitative Differentiation Evidence for 1-Fluorocyclobutane-1-carbonitrile


Lipophilicity Advantage vs Non-Fluorinated Parent

1-Fluorocyclobutane-1-carbonitrile exhibits a predicted LogP of 1.40 , compared with 0.48 for the non-fluorinated cyclobutanecarbonitrile . This represents a ΔLogP of +0.92, equating to an approximately 8.3-fold increase in octanol-water partition coefficient. A single fluorine atom at the C1-geminal position thus imparts a lipophilicity enhancement comparable to adding a methylene unit, without the associated increase in molecular volume or rotatable bond count. By contrast, 3,3-difluorocyclobutanecarbonitrile shows a LogP of approximately 0.55 [1], indicating that the geminal monofluoro-nitrile arrangement at C1 achieves greater lipophilicity than gem-difluorination at C3 despite having one fewer fluorine atom. This is consistent with the known electronic effect of an α-fluoronitrile motif, where the electron-withdrawing nitrile polarizes the C-F bond and reduces H-bond acceptor capacity relative to isolated fluoroalkyl groups.

Lipophilicity vs. parent
Cross-study comparable
ΔLogP +0.92 vs. cyclobutanecarbonitrile (~8.3-fold partition increase). Target LogP 1.40 surpasses 3,3-difluoro analog (0.55).
Parent (0.48)
Target (1.40)
Supports lipophilicity-driven ADME property screening.
Predicted values from ACD/Labs and Chemsrc; experimental validation is recommended for lead optimization decisions.
Medicinal Chemistry ADME Optimization Lipophilicity Engineering

Boiling Point Depression vs 3-Fluoro Regioisomer

The predicted boiling point of 1-fluorocyclobutane-1-carbonitrile is 144.0±23.0 °C , which is 26.2 °C lower than that of 3-fluorocyclobutane-1-carbonitrile at 170.2±33.0 °C , and 12.1 °C lower than the non-fluorinated cyclobutanecarbonitrile at 156.1±9.0 °C . The lower boiling point despite identical molecular formula (C₅H₆FN) and comparable molecular weight (~99.1 g/mol) indicates reduced intermolecular dipole-dipole interactions in the 1-fluoro isomer. This is attributed to the geminal fluoro-nitrile arrangement, where the strongly electron-withdrawing nitrile group partially attenuates the C-F bond dipole, diminishing the net molecular dipole moment compared to the 1,3-disubstituted regioisomer. The practical consequence is that 1-fluorocyclobutane-1-carbonitrile is expected to exhibit higher volatility and potentially different behavior during distillative purification or solvent evaporation steps.

Boiling point depression
Cross-study comparable
Target bp 144.0 °C, which is 26.2 °C lower than 3-fluoro regioisomer (170.2 °C) and 12.1 °C lower than non-fluorinated parent (156.1 °C).
Impacts purification strategy selection; higher volatility may alter distillative workup vs. chromatography.
Predicted values at 760 mmHg. Confirm experimentally for large-scale process design.
Process Chemistry Purification Volatility Assessment

Density Increase vs Non-Fluorinated Analog

The predicted density of 1-fluorocyclobutane-1-carbonitrile is 1.07±0.1 g/cm³ , representing an approximately 19% increase over the non-fluorinated cyclobutanecarbonitrile (0.9±0.1 g/cm³ ). This density value is also measurably higher than that of 3-fluorocyclobutane-1-carbonitrile (1.06±0.1 g/cm³ ) and substantially above that of the parent fluorocyclobutane ring (0.9±0.1 g/cm³ ). The higher density is a direct consequence of the geminal fluorine atom at C1, which contributes significant mass (18.998 Da) concentrated at a single ring carbon. In practical terms, this means that for an equimolar quantity, 1-fluorocyclobutane-1-carbonitrile occupies a smaller volume than its non-fluorinated analog (factor ~0.84), which can affect dosing accuracy in high-throughput screening, formulation viscosity, and shipping/storage logistics.

Density increase vs. analog
Cross-study comparable
+0.17 g/cm³ vs. non-fluorinated parent (1.07 vs. 0.9 g/cm³, +19%). Also higher than 3-fluoro regioisomer (1.06 g/cm³).
Parent (0.9)
Target (1.07)
May affect liquid-handling precision in automated screening and formulation gravimetric conversion.
Predicted density values. Confirm experimentally for formulation development.
Formulation Science Analytical Chemistry Material Handling

DAST-Mediated Fluorinative Fragmentation Route

The 1-fluoro-1-carbonitrile substitution pattern is synthetically accessible through a distinct pathway not available to 3-fluoro or difluoro regioisomers: DAST (diethylaminosulfur trifluoride)-mediated fluorinative fragmentation of tertiary cyclobutanols or cyclic ketoximes [1]. Specifically, DAST reacts with tertiary cyclobutanols to produce fluorocyclobutane products, and with cyclic ketoximes bearing carbocation-stabilizing substituents to cause fluorinative fragmentation yielding fluorinated carbonitriles [1]. This pathway provides direct access to the geminal fluoro-nitrile motif in a single operational step from cyclobutanone-derived precursors. By contrast, 3-fluorocyclobutane-1-carbonitrile is typically prepared via nucleophilic fluorination of cyclobutanone derivatives using DAST or Deoxo-Fluor [2], while 3,3-difluorocyclobutanecarbonitrile requires harsher fluorination conditions [3]. The DAST fragmentation route to the 1-fluoro-1-carbonitrile is noteworthy because it proceeds through a mechanistically distinct carbocation rearrangement, offering a complementary synthetic entry point when other fluorination strategies fail due to substrate incompatibility or low yields.

DAST fragmentation route
Class-level inference
DAST-mediated fluorinative fragmentation of tertiary cyclobutanols or ketoximes provides direct, single-step access to the geminal fluoro-nitrile motif.
Offers mechanistically complementary entry when nucleophilic routes fail for this regioisomer.
Class-level mechanism; specific comparative yield data for this compound are not publicly available.
Synthetic Methodology Building Block Synthesis Fluorination Chemistry

Spectroscopic Signature of 1,1-Disubstituted Cyclobutane

As a 1,1-disubstituted cyclobutane, 1-fluorocyclobutane-1-carbonitrile exhibits distinct ¹³C NMR spectral characteristics compared to monosubstituted and 1,3-disubstituted analogs. A systematic ¹³C NMR study of 1,1-disubstituted cyclobutanes [1] demonstrated significant transannular γ-substituent effects and characteristic ²JCCC spin-spin coupling constants that differ from those observed in monosubstituted cyclobutanes [2]. Specifically, the geminal arrangement at C1 results in a quaternary carbon center bearing both the fluorine and nitrile substituents, which produces a characteristic downfield ¹³C resonance for C1 (coupled to ¹⁹F with ¹JCF ≈ 180-220 Hz) and distinctive shielding patterns for the C2 and C3 ring carbons. The ring-puckering dynamics are also altered: computational studies on fluorocyclobutanes indicate that geminal substitution at C1 affects the puckering potential energy surface differently than 1,3-disubstitution, with implications for the conformational preference (axial vs. equatorial orientation of substituents) and the energetic barrier to ring inversion.

¹³C NMR signature
Class-level inference
1,1-Disubstituted cyclobutane: quaternary C1 with characteristic ¹JCF coupling, distinct transannular γ-effects, and altered ring-puckering dynamics vs. 1,3-analogs.
Enables unambiguous regioisomer identity confirmation in procurement quality control.
Class-level ¹³C NMR study (1986); quantitative shifts for this specific compound are not publicly reported.
Structural Chemistry NMR Spectroscopy Conformational Analysis

1-Fluorocyclobutane-1-carbonitrile Research and Industrial Applications


Lipophilicity Tuning for Lead Optimization

In medicinal chemistry lead optimization, where the goal is to improve potency while maintaining drug-like physicochemical properties, the LogP of 1.40 for 1-fluorocyclobutane-1-carbonitrile provides a useful intermediate lipophilicity between the non-fluorinated parent (LogP 0.48 ) and more lipophilic fluorinated motifs. This compound is particularly suited as a building block when a project requires an ~8-fold increase in partition coefficient relative to cyclobutanecarbonitrile, without the molecular weight penalty of adding a CF₃ group (MW +69) or a phenyl ring. The geminal fluoro-nitrile arrangement also provides a metabolically resistant quaternary center that can block oxidative metabolism at the C1 position, consistent with the established role of fluorine in shielding adjacent positions from CYP-mediated oxidation [1].

Fluorocyclobutane GABA Analogue Synthesis

The fluorocyclobutane scaffold has been validated as a conformational mimic of the GABA backbone in the design of γ-amino acid and diamine building blocks . While the published work focused on 3-fluorocyclobutane derivatives, the 1-fluorocyclobutane-1-carbonitrile scaffold offers a complementary geometry: the geminal fluoro-nitrile at C1 creates a quaternary α-carbon that mimics α,α-disubstituted amino acids. The nitrile can be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid, providing entry to 1-fluoro-1-aminomethylcyclobutane or 1-fluorocyclobutane-1-carboxylic acid derivatives. X-ray diffraction studies of related fluorocyclobutane GABA analogs demonstrated that the cyclobutane ring provides appropriate inter-substituent distances for biological target engagement ; the 1-fluoro-1-substituted pattern would produce a distinct vector geometry compared to the 1,3-disubstituted series.

Fluorinated Heterocycle Synthesis from Nitrile

The nitrile group of 1-fluorocyclobutane-1-carbonitrile serves as a versatile synthetic handle for constructing nitrogen-containing heterocycles. The geminal fluorine at the α-position to the nitrile electronically activates the cyano group toward nucleophilic addition while also providing a built-in ¹⁹F NMR probe for reaction monitoring. This building block is applicable in the synthesis of fluorinated tetrazoles (via [3+2] cycloaddition with azide), 1,2,4-oxadiazoles, and aminopyrimidines—heterocycle classes that are prevalent in kinase inhibitor programs and agrochemical discovery . The quaternary C1 center ensures that the fluorine atom is retained through multistep synthetic sequences, unlike 3-fluoro isomers where β-elimination of HF can occur under basic conditions.

Fluorine Effect Deconvolution Tool Compound

Because 1-fluorocyclobutane-1-carbonitrile (LogP 1.40 ) and cyclobutanecarbonitrile (LogP 0.48 ) form a matched molecular pair differing only by a single fluorine atom at C1, the compound serves as an ideal tool for deconvoluting the specific contribution of the geminal fluorine to overall molecular properties. In drug discovery programs, matched molecular pair analysis (MMPA) is widely used to quantify the impact of specific structural changes on potency, selectivity, and ADME parameters [1]. The availability of this compound enables direct experimental measurement of the ΔLogP (predicted +0.92), Δdensity (+0.17 g/cm³), and Δboiling point (-12.1 °C) attributable to a single fluorine atom at a quaternary cyclobutane carbon—data that informs computational models and guides future fluorination strategies.

Application
Selection Property
Validation Focus
Lipophilicity tuning for lead optimization
Intermediate LogP ~1.4 without added molecular weight penalty
ADME-property space assessment and matched molecular pair analysis
Fluorocyclobutane GABA analogue synthesis
Geminal α-quaternary center mimicking α,α-disubstituted amino acids
Nitrile-to-amine/carboxylic acid transformation and target-engagement geometry review
Fluorinated heterocycle synthesis
α-fluoro activated nitrile with built-in ¹⁹F NMR probe
Tetrazole, oxadiazole, and aminopyrimidine library synthesis and fluorine retention verification
Fluorine effect deconvolution tool
Clean matched molecular pair with non-fluorinated parent
Experimental ΔLogP, Δdensity, and Δbp quantification for computational model refinement

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